molecular formula C15H17NOSi B14120655 5-(3-(Trimethylsilyl)phenyl)nicotinaldehyde CAS No. 887973-81-1

5-(3-(Trimethylsilyl)phenyl)nicotinaldehyde

Cat. No.: B14120655
CAS No.: 887973-81-1
M. Wt: 255.39 g/mol
InChI Key: CLINQKXUAZAFJR-UHFFFAOYSA-N
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Description

5-(3-(Trimethylsilyl)phenyl)nicotinaldehyde is an organic compound that features a nicotinaldehyde core substituted with a trimethylsilyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Trimethylsilyl)phenyl)nicotinaldehyde typically involves the introduction of a trimethylsilyl group to a phenyl ring followed by the formation of the nicotinaldehyde moiety. One common method involves the reaction of 3-(Trimethylsilyl)phenylboronic acid with 5-bromonicotinaldehyde under Suzuki coupling conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trimethylsilyl)phenyl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-(3-(Trimethylsilyl)phenyl)nicotinic acid.

    Reduction: 5-(3-(Trimethylsilyl)phenyl)nicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-(Trimethylsilyl)phenyl)nicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 5-(3-(Trimethylsilyl)phenyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(Trimethylsilyl)phenyl)pyridine-3-carbaldehyde
  • 5-(3-(Trimethylsilyl)phenyl)isonicotinaldehyde

Uniqueness

5-(3-(Trimethylsilyl)phenyl)nicotinaldehyde is unique due to the specific positioning of the trimethylsilyl group on the phenyl ring and the nicotinaldehyde core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

887973-81-1

Molecular Formula

C15H17NOSi

Molecular Weight

255.39 g/mol

IUPAC Name

5-(3-trimethylsilylphenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C15H17NOSi/c1-18(2,3)15-6-4-5-13(8-15)14-7-12(11-17)9-16-10-14/h4-11H,1-3H3

InChI Key

CLINQKXUAZAFJR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C2=CN=CC(=C2)C=O

Origin of Product

United States

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